2-Furanmethanamine, 5,5'-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-) is a chemical compound known for its unique structure and properties It consists of a furan ring attached to a methanamine group, with two thiomethylene bridges connecting to N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-) typically involves the reaction of furanmethanamine with ethanediylbis(thiomethylene) and N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiomethylene bridges to simpler alkyl groups.
Substitution: The furan ring and amine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan ring or amine groups.
Scientific Research Applications
2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or in drug design.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes or receptors. The furan ring and amine groups can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The thiomethylene bridges may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanamine, N,N-dimethyl-: This compound lacks the thiomethylene bridges and has different chemical properties.
2-Furanmethanamine, 5,5’-(1-methylethylidene)bis(N,N-dimethyl-): This compound has a different bridging group, which affects its reactivity and applications.
2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-): The longer bridging group in this compound results in different spatial arrangement and properties.
Uniqueness
2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-) is unique due to its specific structure, which includes two thiomethylene bridges and N,N-dimethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
117846-01-2 |
---|---|
Molecular Formula |
C18H28N2O2S2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
1-[5-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C18H28N2O2S2/c1-19(2)11-15-5-7-17(21-15)13-23-9-10-24-14-18-8-6-16(22-18)12-20(3)4/h5-8H,9-14H2,1-4H3 |
InChI Key |
BFYPXOUNPUWUNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCSCC2=CC=C(O2)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.